6-hydroxy-7-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one
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Overview
Description
This compound is a complex molecule with a benzofuran core and a piperidine-containing side chain. Its systematic name is quite a mouthful, but let’s break it down:
Benzofuran: The central structure is a benzofuran, which consists of a benzene ring fused to a five-membered oxygen-containing ring.
Piperidine: The piperidine moiety is a six-membered nitrogen-containing ring.
Sulfonyl group: The sulfone group (SO₂) is attached to the piperidine ring.
Hydroxy group: There’s a hydroxyl group (OH) at position 6 of the benzofuran ring.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Formation of the Benzofuran Core: Start with a suitable precursor (e.g., a substituted phenol) and cyclize it to form the benzofuran ring.
Introduction of the Piperidine Side Chain: Incorporate the piperidine moiety using appropriate reagents and conditions.
Sulfonylation: Attach the sulfonyl group to the piperidine nitrogen.
Hydroxylation: Introduce the hydroxyl group at position 6 of the benzofuran.
Industrial Production: Unfortunately, industrial-scale production methods for this specific compound are not well-documented. research and development efforts may explore efficient and scalable routes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including:
Oxidation: Oxidation of the sulfone group or other functional groups.
Reduction: Reduction of the nitro group (if present) or other reducible moieties.
Substitution: Substitution reactions at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under suitable conditions.
Scientific Research Applications
This compound’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemistry: Explore its reactivity and use it as a building block for other molecules.
Biology: Study its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its utility in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains to be elucidated. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, reactivity, and biological effects with related molecules.
Properties
Molecular Formula |
C22H31N3O5S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-hydroxy-7-[(4-piperidin-1-ylsulfonyl-1,4-diazepan-1-yl)methyl]-2-propan-2-ylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C22H31N3O5S/c1-16(2)21-20(27)17-7-8-19(26)18(22(17)30-21)15-23-9-6-12-25(14-13-23)31(28,29)24-10-4-3-5-11-24/h7-8,26H,3-6,9-15H2,1-2H3 |
InChI Key |
OPGPXFANEAZFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCN(CC3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
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